2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 196.16 g/mol. It features a pyridine ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid methyl ester at the 4-position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
These reactions are significant for synthesizing derivatives with modified biological activities.
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown promising results against certain bacterial strains. Additionally, its derivatives may possess anti-inflammatory and analgesic properties, making it a candidate for drug development.
Several methods have been reported for synthesizing 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester:
The compound has several applications:
Interaction studies indicate that 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester interacts with various biomolecules, potentially affecting enzyme activity and cellular pathways. Its interactions with proteins involved in metabolic processes have been explored, highlighting its potential as a lead compound in drug design .
Several compounds share structural similarities with 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxy-5-nitro-nicotinic acid | Lacks the methyl ester functionality | |
| 4-Methoxy-5-methylpyridine-2-carboxylic acid | Different substitution pattern on the pyridine ring | |
| 3-Cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester | Contains a cyano group instead of a nitro group |
The presence of both methoxy and nitro groups in the unique position of the pyridine ring distinguishes 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester from these similar compounds, potentially contributing to its distinct biological activity and chemical reactivity.
The systematic IUPAC name for this compound is methyl 2-methoxy-5-nitropyridine-4-carboxylate, reflecting its substituents’ positions on the pyridine ring. Alternative synonyms include 3-Pyridinecarboxylic acid, 2-methoxy-5-nitro-, methyl ester and methyl 5-nitro-2-methoxynicotinate. Its molecular formula is C₈H₈N₂O₅, with a molecular weight of 212.16 g/mol and a CAS Registry Number of 1234423-98-3.
The pyridine core provides aromaticity, while substituents dictate electronic and steric properties:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 330.6±37.0 °C at 760 mmHg | |
| Density | 1.4±0.1 g/cm³ | |
| Flash Point | 153.7±26.5 °C | |
| Refractive Index | 1.544 |
Pyridine derivatives have been integral to organic chemistry since the 19th century. The Hantzsch pyridine synthesis (1881), which combines β-keto esters, aldehydes, and ammonia, laid the groundwork for functionalized pyridines. Early 20th-century studies on nicotinic acid derivatives, such as isoniazid (an anti-tuberculosis drug), highlighted the pharmacological potential of pyridinecarboxylic esters.
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester emerged as a synthetic target in the late 20th century, driven by demand for kinase inhibitors and agrochemical intermediates. Its nitro and ester groups enable regioselective modifications, aligning with trends in combinatorial chemistry and high-throughput synthesis.
This compound serves as a versatile building block due to its multifunctional reactivity:
Applications: